Tert-butyl 3-(piperazin-1-YL)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate, also known as TB3PPC, is an organic compound belonging to the class of piperazines. It is a white crystalline solid with a molecular formula of C12H22N2O2. TB3PPC is used in organic synthesis and has applications in scientific research, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
Tert-butyl 3-(piperazin-1-YL)piperidine-1-carboxylate has been found to interact with various receptors in the body, such as opioid receptors, serotonin receptors, and other receptors. The compound binds to these receptors, which in turn triggers various biochemical and physiological effects. For example, when this compound binds to opioid receptors, it can activate the release of endorphins, which can reduce pain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. For example, the compound can reduce pain by activating the release of endorphins. This compound has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, the compound has been found to have neuroprotective effects, which can help protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-(piperazin-1-YL)piperidine-1-carboxylate has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. Additionally, the compound is highly soluble in aqueous solutions, making it easy to work with in the laboratory. However, this compound does have some limitations for use in laboratory experiments. The compound is not very stable and is prone to degradation, making it difficult to store for long periods of time. Additionally, the compound has a low solubility in organic solvents, making it difficult to work with in certain experiments.
Zukünftige Richtungen
The use of Tert-butyl 3-(piperazin-1-YL)piperidine-1-carboxylate in scientific research is a relatively new field, and there is still much to be explored. One potential area of research is the use of this compound to study the effects of various drugs on the body. Additionally, the compound could be used to study the effects of various compounds on the brain, such as the effects of serotonin and other neurotransmitters. Furthermore, this compound could be used to study the effects of various compounds on the immune system, as well as the effects of various compounds on the cardiovascular system. Finally, this compound could be used to study the effects of various compounds on cancer cells, as well as the effects of various compounds on the metabolism.
Synthesemethoden
The synthesis of Tert-butyl 3-(piperazin-1-YL)piperidine-1-carboxylate involves the reaction of tert-butyl piperazine-1-carboxylate with piperazine in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction can be represented by the following equation:
C7H14N2O2 + C5H10N2 → C12H22N2O2
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(piperazin-1-YL)piperidine-1-carboxylate has been used in scientific research to study the biochemical and physiological effects of various compounds. In particular, the compound has been used to study the effects of various drugs on the body, such as the effects of opioids and other pain medications. This compound has also been used to study the effects of various compounds on the brain, such as the effects of serotonin and other neurotransmitters.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)piperidine-1-carboxylate with piperazine in the presence of a base.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)piperidine-1-carboxylate", "piperazine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add piperazine to a solution of tert-butyl 3-(chloromethyl)piperidine-1-carboxylate in a suitable solvent.", "Add a base to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then extract the product with a suitable solvent.", "Purify the product by recrystallization or chromatography." ] } | |
CAS-Nummer |
1010446-70-4 |
Molekularformel |
C14H27N3O2 |
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
tert-butyl 3-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(11-17)16-9-6-15-7-10-16/h12,15H,4-11H2,1-3H3 |
InChI-Schlüssel |
CTARJRAEWBKUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CCNCC2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.